Triphenylene

Catalog No.
S600804
CAS No.
217-59-4
M.F
C18H12
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylene

CAS Number

217-59-4

Product Name

Triphenylene

IUPAC Name

triphenylene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H

InChI Key

SLGBZMMZGDRARJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24

solubility

1.80e-07 M

Synonyms

1,2,3,4-Dibenznaphthalene; 9,10-Benzophenanthrene; 9,10-Benzphenanthrene; Benzo[l]phenanthrene; Isochrysene; NSC 57455

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound Triphenylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.80e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57455. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. It belongs to the ontological category of ortho-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenylene (CAS 217-59-4) is a fully benzenoid polycyclic aromatic hydrocarbon (PAH) distinguished by its highly symmetric, planar D3h structure. Comprising four fused benzene rings arranged to maximize aromatic resonance, it is a premier structural building block in advanced materials science. In industrial and academic procurement, triphenylene is primarily sought after for its exceptionally high triplet energy (~2.9 eV), robust thermal stability, and its unparalleled ability to serve as the central core for discotic liquid crystals (DLCs). Its unique electronic configuration, which accommodates three isolated Clar sextets, makes it an indispensable precursor for synthesizing high-performance organic light-emitting diode (OLED) host materials and 1D charge-transporting organic semiconductors [1].

Substituting triphenylene with more common or linear PAHs, such as pyrene, phenanthrene, or chrysene, fundamentally compromises application-critical performance in optoelectronics and liquid crystal formulation. For OLED applications, pyrene and anthracene lack the high triplet energy required to host deep-blue phosphorescent dopants, leading to severe exciton quenching and device inefficiency [1]. In the synthesis of liquid crystals, less symmetric or non-fully benzenoid cores fail to support the robust, face-to-face π-stacking required for stable columnar mesophases. Consequently, attempting to use cheaper structural analogs results in poor charge mobility, lower thermal stability, and a failure to form the required 1D transport channels, making triphenylene the strict requirement for these high-end applications [2].

Triplet Energy Superiority for Deep-Blue OLED Host Applications

Triphenylene possesses a rigid tetracyclic structure that yields an exceptionally high triplet energy, making it a highly effective host material for phosphorescent OLEDs. Computational and experimental screening demonstrates that triphenylene achieves a triplet energy of 2.9 eV (425 nm). In contrast, alternative PAH cores like pyrene have significantly lower triplet energies (~2.1 eV). This high triplet energy barrier in triphenylene prevents reverse energy transfer from deep-blue phosphorescent dopants (like FIrpic) back to the host, a critical failure mechanism in devices using lower-energy hosts [1].

Evidence DimensionTriplet Energy (ET)
Target Compound Data2.9 eV (425 nm)
Comparator Or BaselinePyrene (~2.1 eV)
Quantified Difference>0.8 eV higher triplet energy barrier for triphenylene
ConditionsPhotophysical screening for phosphorescent OLED host materials

A triplet energy >2.65 eV is strictly required to host high-efficiency blue dopants without quenching, dictating the procurement of triphenylene over pyrene.

Aromatic Stability and Clar Sextet Configuration

The chemical and thermal stability of polycyclic aromatic hydrocarbons is dictated by their resonance energy and π-electron delocalization. According to Clar's sextet rule, triphenylene can uniquely accommodate three fully isolated aromatic sextets—one in each of its outer rings—without any overlap of π-electrons. Comparators such as phenanthrene or chrysene can only accommodate one or two isolated sextets, leaving reactive double bonds. This fully benzenoid character grants triphenylene superior thermodynamic stability and chemical inertness, inhibiting exocyclic bond cleavage during high-temperature processing [1].

Evidence DimensionIsolated Clar Sextets (Aromatic Stability)
Target Compound Data3 isolated sextets
Comparator Or BaselinePhenanthrene (1 isolated sextet) / Chrysene (2 isolated sextets)
Quantified DifferenceMaximum benzenoid character in triphenylene vs. partial olefinic character in analogs
ConditionsTopological resonance energy modeling and structural stability analysis

Ensures the core material survives high-temperature vacuum deposition and prolonged device operation without degradation.

Columnar Mesophase Formation in Discotic Liquid Crystals

The highly symmetric (D3h) planar core of triphenylene makes it the benchmark platform for discotic liquid crystals (DLCs). When functionalized with peripheral alkoxy or ester chains (e.g., HAT6 or HOT6), the triphenylene core strongly drives face-to-face π–π stacking, forming highly ordered hexagonal columnar mesophases with wide thermal stability ranges. Disruption of this extended, symmetric core—such as substituting with biphenyl or asymmetric phenanthrene derivatives—severely discourages mesophase formation or restricts the system to less ordered nematic phases. The strict geometric and electronic properties of the triphenylene unit are thus non-negotiable for reliable 1D charge transport assembly [1].

Evidence DimensionMesophase Assembly and Stability
Target Compound DataInduces stable hexagonal columnar mesophases
Comparator Or BaselineBiphenyl / asymmetric PAH cores (fail to form stable columnar phases)
Quantified DifferenceTriphenylene enforces strict 1D face-to-face π-stacking
ConditionsDifferential scanning calorimetry (DSC) and X-ray scattering of substituted derivatives

Buyers synthesizing 1D charge-transporting liquid crystals must start with triphenylene to guarantee reproducible columnar self-assembly.

Intrinsic Blue-Shifted Emission for Non-Doped Emitters

For the development of non-doped blue OLED emitters utilizing 'hot exciton' or hybridized local and charge-transfer (HLCT) characteristics, the core chromophore must exhibit a wide bandgap. Triphenylene demonstrates a significantly bluer intrinsic emission (λem = 367 nm) compared to extended linear PAHs like anthracene or pyrene, which emit at longer wavelengths. This wide energy gap and relatively weak electron-withdrawing capacity make triphenylene an optimal building block for achieving pure blue emission (CIE y < 0.15) with narrow full-width at half-maximum (FWHM) in high-efficiency devices[1].

Evidence DimensionIntrinsic Emission Wavelength (λem)
Target Compound Data367 nm
Comparator Or BaselinePyrene / Anthracene (longer wavelength / red-shifted emission)
Quantified DifferenceTriphenylene provides a fundamentally bluer baseline emission profile
ConditionsPhotophysical characterization of PAH chromophores for blue OLEDs

Enables the formulation of pure-blue fluorescent materials without the inherent red-shifting penalties of alternative PAH cores.

Deep-Blue Phosphorescent OLED Host Materials

Directly downstream of its high 2.9 eV triplet energy, triphenylene is the preferred core for synthesizing host materials that prevent exciton quenching in high-efficiency blue PHOLEDs [1].

Discotic Liquid Crystal (DLC) Synthesis

Leveraging its D3h symmetry and robust face-to-face π-stacking, triphenylene is the industry-standard precursor for formulating hexasubstituted columnar liquid crystals used in 1D organic semiconductors[2].

High-Stability Organic Optoelectronics

Due to its fully benzenoid structure containing three Clar sextets, triphenylene is prioritized in the procurement of materials requiring extreme thermal stability and resistance to exocyclic bond cleavage during vacuum deposition[3].

XLogP3

4.9

Boiling Point

425.0 °C

LogP

5.49 (LogP)

Melting Point

199.0 °C

UNII

18WX3373I0

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (76.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H371 (18.75%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (59.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (73.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.10e-08 mmHg

Pictograms

Health Hazard Environmental Hazard

Corrosive;Health Hazard;Environmental Hazard

Other CAS

217-59-4

Wikipedia

Triphenylene

Biological Half Life

378.01 Days
0.83 Days

Dates

Last modified: 08-15-2023
Sawada et al. Minimal nucleotide duplex formation in water through enclathration in self-assembled hosts. Nature Chemistry, doi: 10.1038/nchem.100, published online 22 February 2009. http://www.nature.com/naturechemistry

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